molecular formula C17H27N3O6 B2911924 Ethyl 4-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 2176338-56-8

Ethyl 4-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2911924
CAS No.: 2176338-56-8
M. Wt: 369.418
InChI Key: LVZFSLALHMKDJC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C17H27N3O6 and its molecular weight is 369.418. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Ethyl 4-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate are currently unknown. This compound is a piperidine derivative , and piperidine-containing compounds are important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . The compound’s interaction with its targets and any resulting changes would depend on the specific biological context and the nature of the target molecule.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological processes . The downstream effects would depend on the specific targets of the compound and the biological context.

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely depending on their specific chemical structure . These properties would have a significant impact on the bioavailability of the compound.

Result of Action

Piperidine derivatives are known to have a wide range of biological activities . The specific effects would depend on the compound’s targets and the biological context.

Properties

IUPAC Name

ethyl 4-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O6/c1-3-26-16(23)5-4-14(21)18-8-6-13(7-9-18)20-12-15(22)19(17(20)24)10-11-25-2/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZFSLALHMKDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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